molecular formula C13H20N2O B1393976 N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine CAS No. 920482-81-1

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine

Cat. No. B1393976
M. Wt: 220.31 g/mol
InChI Key: UOBZVJHWHJAJCT-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine, also known as MMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMA is a tertiary amine with a morpholine group attached to a benzyl group through a methyl group. In

Scientific Research Applications

Ruthenium-Catalyzed Hydroamination

In the field of organic chemistry, ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine, has been demonstrated. This process forms beta-phenethylamine products efficiently, showcasing the utility of morpholine derivatives in synthetic chemistry (Utsunomiya & Hartwig, 2003).

Amination of Benzylic Pinacol Boronates

A study on the direct amination of benzylic pinacol boronates using an aminoazanium derivative of N-methyl morpholine as an amination reagent provides insights into new methods of forming secondary amines. This research highlights the role of morpholine derivatives in novel amination techniques (Xu, Qin, & Liu, 2022).

Structural Analysis of Mannich Base

The structural and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base, reveals detailed information about its crystal structure and molecular interactions. This study is significant for understanding the molecular configuration of morpholine-based compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Waste-Free Technology for N-methylmorpholine Synthesis

A study on waste-free technology for the synthesis of N-methylmorpholine, a morpholine derivative, discusses its applications in extracting aromatic hydrocarbons and as solvents in the pharmaceutical industry. This research contributes to developing more environmentally friendly and cost-effective synthesis methods for morpholine derivatives (Markosyan et al., 2013).

Synthesis of Biodegradable Polyesteramides

Research on the synthesis of biodegradable polyesteramides using morpholine-2,5-dione derivatives provides insights into creating materials with functional groups. This is particularly relevant for developing biocompatible and biodegradable polymers in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

properties

IUPAC Name

N-methyl-1-[4-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-2-4-13(5-3-12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZVJHWHJAJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine

CAS RN

920482-81-1
Record name methyl({4-[(morpholin-4-yl)methyl]phenyl}methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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